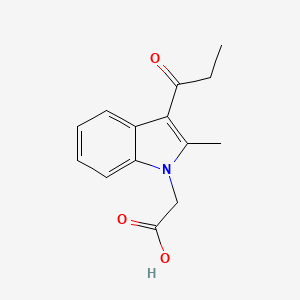

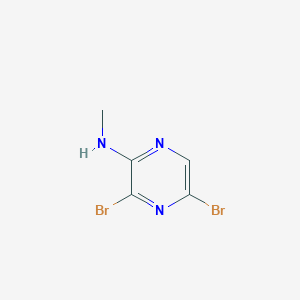

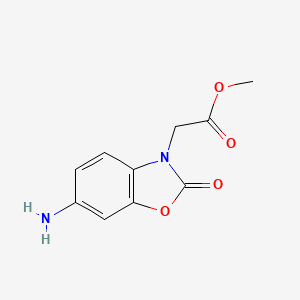

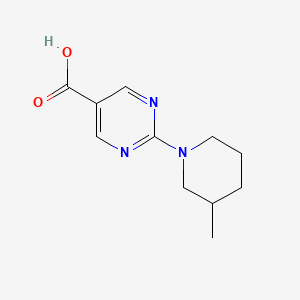

3,5-二溴-N-甲基吡嗪-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 3,5-dibromo-N-methylpyrazin-2-amine, is a derivative of pyrazine, which is a heterocyclic aromatic organic compound. While the specific compound is not directly studied in the provided papers, related compounds and their reactions provide insight into the chemical behavior that might be expected from 3,5-dibromo-N-methylpyrazin-2-amine.

Synthesis Analysis

The synthesis of unsymmetrical 3,5-disubstituted pyridylpiperazines, which are structurally related to the compound , has been achieved through a palladium-catalyzed regioselective cross-coupling reaction starting from tribromopyridine . This suggests that similar palladium-catalyzed methods could potentially be applied to the synthesis of 3,5-dibromo-N-methylpyrazin-2-amine.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using 1H and 13C NMR spectroscopy and X-ray crystallographic analysis . These techniques are crucial for determining the structure of newly synthesized compounds, including potential derivatives of 3,5-dibromo-N-methylpyrazin-2-amine.

Chemical Reactions Analysis

The interaction of related compounds with amines has been shown to proceed regioselectively, leading to the formation of N,N-dimethylformamidine derivatives . Additionally, the reaction of bis-1,3-dicarbonyl compounds with hydrazines has been used to obtain bipyrazoles , indicating that 3,5-dibromo-N-methylpyrazin-2-amine could potentially undergo similar reactions with hydrazines to form bipyrazole derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3,5-dibromo-N-methylpyrazin-2-amine are not directly reported, the study of related compounds provides some context. For example, the tautomeric equilibrium of 6-amino-5-benzyl-3-methylpyrazin-2-one has been investigated, and it was found that the keto form is favored over the hydroxyl form by a significant factor under physiological conditions . This information could be relevant when considering the tautomeric forms of 3,5-dibromo-N-methylpyrazin-2-amine.

科学研究应用

合成和化学反应性

杂环化合物合成

研究重点是通过各种胺与吡唑化合物的反应来合成吡唑并[3,4-d]嘧啶的衍生物,展示了吡唑衍生物在构建复杂杂环结构中的效用,这可能与"3,5-二溴-N-甲基吡嗪-2-胺"的反应性类似 (Makarov 等,2003 年)。

缓蚀

某些吡唑化合物已被研究其对金属腐蚀的抑制作用,这表明"3,5-二溴-N-甲基吡嗪-2-胺"在防腐中的潜在应用 (Chetouani 等,2005 年)。

机理研究和催化

- 氨基羰基化反应:研究探索了通过钯催化的氨基羰基化对杂环进行官能化的反应,表明"3,5-二溴-N-甲基吡嗪-2-胺"在复杂有机合成和新型催化工艺开发中的潜力 (Takács 等,2012 年)。

材料科学和有机电子学

- 光电特性:吡嗪衍生物与胺反应生成具有独特光学和电子特性的产物,这表明"3,5-二溴-N-甲基吡嗪-2-胺"与电子应用新材料的开发相关 (Hou 和 Matsuoka,1993 年)。

制药和生物应用

- 抗菌和抗肿瘤活性:具有潜在抗菌和抗肿瘤活性的新型杂环化合物的合成突出了吡嗪衍生物在药物化学中的重要性,以及"3,5-二溴-N-甲基吡嗪-2-胺"作为治疗剂开发中的前体或中间体的可能性 (Behbehani 等,2011 年)。

安全和危害

The compound is labeled with the signal word “Warning” and has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

3,5-dibromo-N-methylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3/c1-8-5-4(7)10-3(6)2-9-5/h2H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAKWTWMAXDNJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(N=C1Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dibromo-N-methylpyrazin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

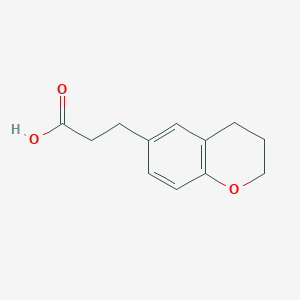

![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)

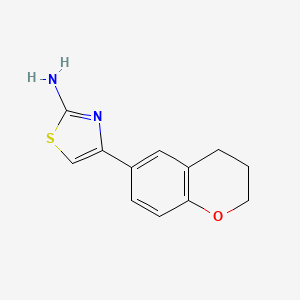

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)

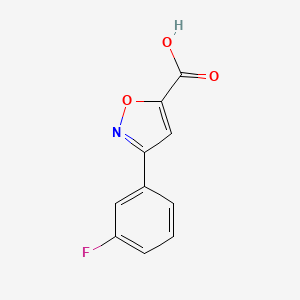

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)